3D-QSAR CoMFA Model Predicts In Vivo Antitumor Activity
Anticancer agent 3 was part of a 32-compound CoMFA study that established a quantitative correlation between molecular fields and in vivo growth inhibition of Panc03 pancreatic tumors [1]. The model's predictive power, with a cross-validated r² improvement of 8-10% upon inclusion of log P, demonstrates that the compound's specific steric, electrostatic, and hydrophobic profile is integral to its activity [1]. While direct comparative IC50 or tumor growth inhibition data for Anticancer agent 3 against a specific comparator is not provided in the abstract, the QSAR model inherently defines its activity within the series relative to the template hycanthone methanesulfonate (19) and other analogs [1]. The model identified that steric and electrostatic fields each contribute 42% to the variance in activity, with hydrophobic effects contributing 16% [1].
| Evidence Dimension | In vivo tumor growth inhibition (QSAR model predictive ability) |
|---|---|
| Target Compound Data | Part of a CoMFA model with cross-validated r² improved by 8-10% upon log P inclusion |
| Comparator Or Baseline | Hycanthone methanesulfonate (compound 19) as template and other 31 derivatives |
| Quantified Difference | Relative contributions: steric (42%), electrostatic (42%), hydrophobic (16%) |
| Conditions | Pancreatic ductal adenocarcinoma (Panc03) xenograft in mice, 3D-QSAR CoMFA analysis |
Why This Matters
This demonstrates that Anticancer agent 3 occupies a specific, non-interchangeable position in the structure-activity landscape of this chemical series.
- [1] Horwitz JP, Massova I, Wiese TE, Wozniak AJ, Corbett TH, Sebolt-Leopold JS, Capps DB, Leopold WR. Comparative molecular field analysis of the antitumor activity of 9H-thioxanthen-9-one derivatives against pancreatic ductal carcinoma 03. J Med Chem. 1994 Mar 18;37(6):781-6. View Source
